molecular formula C6H13NO2 B13505293 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine

1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine

Cat. No.: B13505293
M. Wt: 131.17 g/mol
InChI Key: LIGGTHHMIFMDSF-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine is an organic compound with the molecular formula C6H13NO2 It is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an amine group attached to the methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-1,3-dioxolane with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and improve yields. The use of high-pressure reactors and optimized temperature conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-ethyl-1,3-dioxolan-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The dioxolane ring provides structural stability and influences the compound’s binding affinity .

Comparison with Similar Compounds

  • 2-Methyl-1,3-dioxolan-2-yl)methanamine
  • 2,2-Dimethyl-1,3-dioxolan-4-methanamine
  • Ethyl 2-methyl-1,3-dioxolane-2-acetate

Comparison: 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine is unique due to its specific substitution pattern on the dioxolane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it valuable for specialized applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2-ethyl-1,3-dioxolan-2-yl)methanamine

InChI

InChI=1S/C6H13NO2/c1-2-6(5-7)8-3-4-9-6/h2-5,7H2,1H3

InChI Key

LIGGTHHMIFMDSF-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)CN

Origin of Product

United States

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